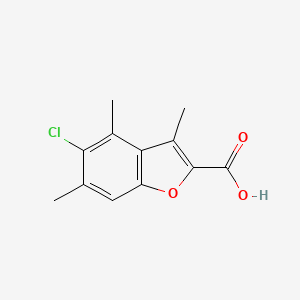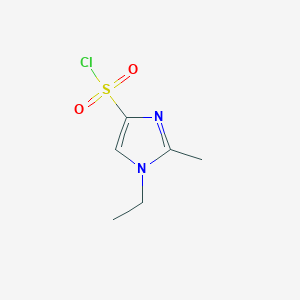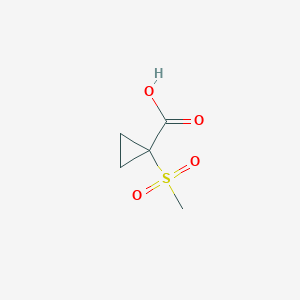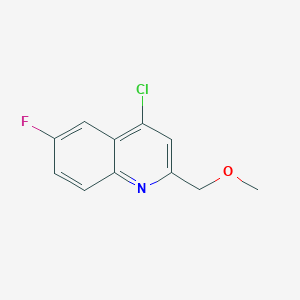
Acide 5-chloro-3,4,6-triméthyl-1-benzofurane-2-carboxylique
Vue d'ensemble
Description
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans . Benzofuran derivatives are found in a wide range of natural products and have a broad array of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Agents antimicrobiens
Le noyau benzofurane, en particulier lorsqu'il est substitué par des halogènes, présente des propriétés antimicrobiennes significatives. Le composé « Acide 5-chloro-3,4,6-triméthyl-1-benzofurane-2-carboxylique » peut être utilisé dans le développement de nouveaux agents antimicrobiens, compte tenu notamment du problème mondial de la résistance aux antibiotiques. Les groupes chloro et triméthyle peuvent améliorer la biodisponibilité, permettant des schémas posologiques plus efficaces .
Synthèse de produits naturels
Les dérivés du benzofurane sont des composants clés dans la synthèse de produits naturels complexes. La structure spécifique de « this compound » pourrait être essentielle dans la synthèse totale de produits naturels contenant des cycles benzofurane, qui ont montré diverses activités biologiques .
Recherche anticancéreuse
Il a été constaté que les benzofuranes substitués possédaient des activités anticancéreuses. “this compound” pourrait être étudié pour son efficacité dans l'inhibition de la croissance des cellules cancéreuses, car des structures similaires ont montré des résultats prometteurs dans la leucémie, le cancer du poumon, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .
Conception de promédicaments
Le fragment acide benzofurane-2-carboxylique est utilisé dans la synthèse de promédicaments. “this compound” pourrait être un candidat pour le développement de promédicaments cycliques à base d'acide coumarique modifié par un groupe oxymethyle, améliorant potentiellement la délivrance et l'efficacité des agents thérapeutiques .
Orientations Futures
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Mécanisme D'action
Target of Action
Benzofuran derivatives have been found to exhibit various biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
The sm cross-coupling reaction, in which benzofuran derivatives can participate, involves oxidative addition and transmetalation , suggesting that these compounds may influence related biochemical pathways.
Pharmacokinetics
It’s worth noting that improved bioavailability is a target achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting potential cytotoxic activity.
Action Environment
The sm cross-coupling reaction, in which benzofuran derivatives can participate, is known for its mild and functional group tolerant reaction conditions , suggesting that these compounds may exhibit stability under various environmental conditions.
Analyse Biochimique
Biochemical Properties
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial effects .
Cellular Effects
The effects of 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that alter the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in lipid metabolism, leading to changes in lipid levels and distribution . These interactions can have significant implications for metabolic health and disease.
Transport and Distribution
The transport and distribution of 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMXZDTDSQUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)


amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)




